10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one
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Overview
Description
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is an organic compound characterized by its phenanthrene backbone and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one typically involves the condensation of 4-methoxybenzaldehyde with phenanthren-9(10H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group, altering the electronic properties of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while reduction can produce methylene-bridged derivatives.
Scientific Research Applications
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenequinone: Similar in structure but lacks the methoxyphenyl substituent.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the phenanthrene backbone.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is unique due to its combined structural features, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
139097-82-8 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methylidene]phenanthren-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)22(21)23/h2-14H,1H3 |
InChI Key |
KKZKMRYDDUZEKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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